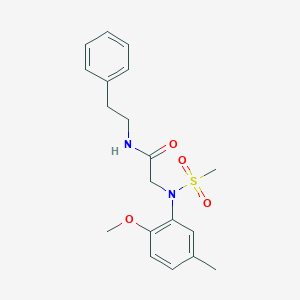![molecular formula C20H17N3O2S B4948232 4-Cyclohexylaminoanthra[1,2-c]-1,2,5-thiadiazole-6,11-dione](/img/structure/B4948232.png)
4-Cyclohexylaminoanthra[1,2-c]-1,2,5-thiadiazole-6,11-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclohexylaminoanthra[1,2-c]-1,2,5-thiadiazole-6,11-dione is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of a cyclohexylamino group and a thiadiazole ring fused to an anthraquinone core. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylaminoanthra[1,2-c]-1,2,5-thiadiazole-6,11-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the anthraquinone core, followed by the introduction of the cyclohexylamino group and the thiadiazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and waste generation. Advanced techniques such as microwave-assisted synthesis and flow chemistry are sometimes employed to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
4-Cyclohexylaminoanthra[1,2-c]-1,2,5-thiadiazole-6,11-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The amino and thiadiazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinones, and other functionalized compounds that retain the core structure of this compound.
科学研究应用
4-Cyclohexylaminoanthra[1,2-c]-1,2,5-thiadiazole-6,11-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Cyclohexylaminoanthra[1,2-c]-1,2,5-thiadiazole-6,11-dione involves its interaction with specific molecular targets and pathways. The compound is known to intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit the activity of certain enzymes, leading to the accumulation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells. The molecular targets include topoisomerases and other DNA-binding proteins.
相似化合物的比较
4-Cyclohexylaminoanthra[1,2-c]-1,2,5-thiadiazole-6,11-dione can be compared with other anthraquinone derivatives such as:
Doxorubicin: A well-known anthracycline antibiotic used in cancer therapy.
Mitoxantrone: Another anthraquinone derivative with anticancer properties.
Anthracene: A simpler polycyclic aromatic hydrocarbon used in organic synthesis.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, which distinguish it from other similar compounds.
属性
IUPAC Name |
4-(cyclohexylamino)naphtho[3,2-e][2,1,3]benzothiadiazole-6,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c24-19-12-8-4-5-9-13(12)20(25)16-14(19)10-15(17-18(16)23-26-22-17)21-11-6-2-1-3-7-11/h4-5,8-11,21H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRARZDUTYLVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC3=C(C4=NSN=C24)C(=O)C5=CC=CC=C5C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Butyl-5-[(3-iodo-4-methoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4948150.png)
![ethyl 4-(2-chlorobenzyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4948164.png)

![2-(3-chloro-N-methylsulfonylanilino)-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B4948201.png)

![4-(2-methylphenyl)-1-[(2-oxo-2-phenylethyl)sulfanyl]-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4948220.png)
![1-(2,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4948227.png)

![4-N-[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]benzene-1,4-diamine;hydrobromide](/img/structure/B4948237.png)
![2-[(5-Bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)methyl]-3-(4-methoxyphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B4948249.png)
![[4-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B4948261.png)

![N-[3-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]phenyl]furan-2-carboxamide](/img/structure/B4948277.png)

